(R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13537915
Molecular Formula: C12H15NO2S
Molecular Weight: 237.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2S |
|---|---|
| Molecular Weight | 237.32 g/mol |
| IUPAC Name | benzyl (3R)-3-sulfanylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2S/c14-12(13-7-6-11(16)8-13)15-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1 |
| Standard InChI Key | IZUWUCSKOHVJSO-LLVKDONJSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1S)C(=O)OCC2=CC=CC=C2 |
| SMILES | C1CN(CC1S)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1S)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of (R)-benzyl 3-mercaptopyrrolidine-1-carboxylate is C₁₂H₁₅NO₂S, with a molecular weight of 237.32 g/mol . The compound’s IUPAC name is benzyl (R)-3-sulfanylpyrrolidine-1-carboxylate, reflecting its benzyl ester and thiol functional groups. Its stereochemistry is defined by the (R)-configuration at the 3-position, which influences its reactivity and interactions in biological systems .
Structural Depiction
The 2D structure (Figure 1) shows the pyrrolidine ring with the benzyl ester at N1 and the mercapto group at C3. The 3D conformation highlights the spatial arrangement of the thiol group, which may participate in hydrogen bonding or disulfide formation .
Table 1: Key Physicochemical Properties
Synthetic Relevance of Stereochemistry
The (R)-enantiomer is synthesized via enantioselective methods, such as chiral resolution or asymmetric catalysis. For example, patents describing the synthesis of optically pure pyrrolidine derivatives often employ chiral starting materials or catalysts to control stereochemistry . In one approach, esterification of a chiral amino acid precursor followed by cyclization and thiolation yields the target compound with high enantiomeric excess .
Synthesis and Manufacturing
Enantioselective Synthesis Strategies
The synthesis of (R)-benzyl 3-mercaptopyrrolidine-1-carboxylate typically involves three key steps:
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Esterification: Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
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Thiol Introduction: Nucleophilic substitution at C3 with a thiolating agent (e.g., thiourea or sodium hydrosulfide).
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Chiral Resolution: Chromatographic separation or enzymatic resolution to isolate the (R)-enantiomer .
Table 2: Representative Synthetic Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Esterification | Benzyl chloroformate, base, 0–25°C | 85% |
| 2 | Thiolation | NaSH, DMF, 60°C, 12h | 78% |
| 3 | Chiral Resolution | Chiral HPLC, hexane/ethanol | 95% ee |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. A patented route for similar pyrrolidine derivatives uses continuous-flow reactors to enhance reaction control and reduce purification steps . For instance, lactam cyclization followed by borohydride reduction has been adapted for large-scale production of enantiomerically pure intermediates .
Characterization and Analytical Data
Spectroscopic Profiling
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¹H NMR (CDCl₃): δ 4.30–4.45 (m, 1H, CH-S), 3.70–3.85 (m, 2H, NCH₂), 2.90–3.10 (m, 2H, SCH₂), 1.80–2.20 (m, 2H, CH₂) .
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IR (cm⁻¹): 2550 (S-H stretch), 1705 (C=O ester), 1250 (C-N) .
Applications in Pharmaceutical Chemistry
Role in Drug Intermediate Synthesis
(R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate serves as a precursor for:
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Calcium Channel Blockers: Stereospecific analogs of Barnidipine .
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Neurotransmitter Analogs: Dopamine reuptake inhibitors targeting Parkinson’s disease .
Catalytic Applications
The thiol group enables coordination to metal catalysts in asymmetric hydrogenation. For example, palladium complexes of this compound have been used in the synthesis of chiral alcohols with >90% ee .
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